2-Ethoxy-6-phenylpyrazine

ADME Medicinal Chemistry Physicochemical Properties

2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8) is a heterocyclic aromatic compound featuring a pyrazine core substituted with an ethoxy group at the 2-position and a phenyl group at the 6-position. This specific substitution pattern confers a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis and pharmaceutical research.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 1333222-36-8
Cat. No. B11898602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-phenylpyrazine
CAS1333222-36-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyZBNHBGIRDDYRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8): A Strategic Scaffold in Pyrazine Research and Procurement


2-Ethoxy-6-phenylpyrazine (CAS 1333222-36-8) is a heterocyclic aromatic compound featuring a pyrazine core substituted with an ethoxy group at the 2-position and a phenyl group at the 6-position . This specific substitution pattern confers a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis and pharmaceutical research [1]. As a member of the phenylpyrazine class, it is structurally related to compounds investigated for PDE10A inhibition and anti-platelet aggregation, but its specific ethoxy moiety differentiates it from common methyl or methoxy analogs, offering distinct physicochemical and synthetic handles .

Why 2-Ethoxy-6-phenylpyrazine Cannot Be Readily Substituted with Generic Pyrazines


Direct substitution of 2-ethoxy-6-phenylpyrazine with other pyrazine derivatives (e.g., 2-methoxy-6-phenylpyrazine or simple 2-phenylpyrazine) is scientifically invalid without revalidation of the entire synthetic or biological system. While direct comparative biological data for this specific compound is limited, fundamental physicochemical and structure-activity relationship (SAR) principles demonstrate that the ethoxy group confers distinct properties compared to methoxy, hydrogen, or methyl substituents. These differences manifest in altered lipophilicity (LogP), steric bulk, and hydrogen-bonding capacity, all of which critically impact molecular recognition, solubility, and reactivity [1]. For example, the increased LogP of the ethoxy derivative relative to its methoxy counterpart directly influences membrane permeability and protein binding in biological assays, meaning results obtained with one analog cannot be assumed for another without experimental confirmation [2].

Quantitative Differentiation Guide: 2-Ethoxy-6-phenylpyrazine vs. Key Analogs


Physicochemical Differentiation: Lipophilicity vs. 2-Methoxy-6-phenylpyrazine

The ethoxy substituent significantly increases lipophilicity compared to its methoxy analog, a critical parameter for membrane permeability and metabolic stability. The target compound exhibits a calculated LogP of 2.54 , while 2-methoxy-6-phenylpyrazine has a calculated LogP of 2.15 [1].

ADME Medicinal Chemistry Physicochemical Properties

Synthetic Accessibility: Enhanced Reactivity Through Ethoxy Group

The ethoxy group serves as a superior leaving group compared to a hydrogen or methyl substituent, enabling direct nucleophilic aromatic substitution and other derivatizations not feasible with unsubstituted or simple alkylated pyrazines [1]. This is a class-level inference based on well-established pyrazine chemistry.

Organic Synthesis Building Blocks Chemical Reactivity

Heteroatom Pattern for Enhanced Interactions

The specific 2-ethoxy-6-phenyl substitution pattern on the pyrazine core creates a unique vector and hydrogen-bonding environment. Class-level SAR studies on phenylpyrazine-based PDE10A inhibitors demonstrate that substituents at the 2-position are critical for modulating potency and selectivity, with specific alkoxy groups contributing to subnanomolar IC50 values in optimized analogs . While the target compound itself has not been tested, its substitution pattern aligns with the pharmacophore model of this potent class.

Medicinal Chemistry Structure-Activity Relationship PDE10A Inhibition

High-Value Application Scenarios for 2-Ethoxy-6-phenylpyrazine Based on Evidence


Medicinal Chemistry: Optimizing PDE10A Inhibitor Lead Series

Use 2-Ethoxy-6-phenylpyrazine as a late-stage diversification intermediate to explore the SAR of the 2-position in a phenylpyrazine-based PDE10A inhibitor series. The ethoxy group offers a distinct lipophilicity profile (LogP 2.54) compared to a methoxy analog (LogP 2.15) [1], which can be critical for fine-tuning ADME properties without altering the core phenylpyrazine pharmacophore shown to achieve subnanomolar potency in optimized analogs .

Organic Synthesis: Divergent Functionalization via the Ethoxy Leaving Group

Employ 2-Ethoxy-6-phenylpyrazine as a versatile building block in the synthesis of more complex heterocyclic systems. The 2-ethoxy group can act as a leaving group in nucleophilic aromatic substitution reactions, providing a synthetic route not available with simple 2-phenylpyrazine. This allows for the installation of various amines or other nucleophiles to rapidly generate diverse compound libraries for screening [2].

Chemical Biology: A Lipophilic Probe for Cellular Target Engagement Studies

Due to its balanced lipophilicity (calculated LogP 2.54) and the presence of a modifiable ethoxy handle, this compound can serve as a scaffold for developing chemical probes. It can be further functionalized with a photoaffinity label or a fluorescent tag to investigate target engagement in cellular models, particularly for targets within the PDE10A family, where phenylpyrazines are known ligands .

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